molecular formula C15H14O3S B11723210 3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid

3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid

Cat. No.: B11723210
M. Wt: 274.3 g/mol
InChI Key: PZCSQTLUNYNINW-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is a compound that features a thiophene ring and an ethoxyphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the condensation of 4-ethoxybenzaldehyde with thiophene-2-carboxylic acid under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    4-Ethoxybenzaldehyde: A precursor in the synthesis of the compound.

    Thiophene-2-carboxylic acid: Another precursor used in the synthesis.

Uniqueness

3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is unique due to its combination of a thiophene ring and an ethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C15H14O3S/c1-2-18-12-7-5-11(6-8-12)10-13(15(16)17)14-4-3-9-19-14/h3-10H,2H2,1H3,(H,16,17)

InChI Key

PZCSQTLUNYNINW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O

Origin of Product

United States

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